3-Bromophenyl isocyanate

physical properties material handling synthetic planning

3-Bromophenyl isocyanate (CAS 23138-55-8) is an aryl isocyanate derivative characterized by a bromine atom substituted at the meta position of the phenyl ring. With a molecular formula of C₇H₄BrNO and a molecular weight of 198.02 g/mol, this compound exists as a colorless to slightly yellow liquid at room temperature.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
CAS No. 23138-55-8
Cat. No. B1329836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenyl isocyanate
CAS23138-55-8
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N=C=O
InChIInChI=1S/C7H4BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
InChIKeyVQVBCZQTXSHJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromophenyl Isocyanate (CAS 23138-55-8): A Meta-Substituted Aryl Isocyanate Building Block for Precision Synthesis


3-Bromophenyl isocyanate (CAS 23138-55-8) is an aryl isocyanate derivative characterized by a bromine atom substituted at the meta position of the phenyl ring. With a molecular formula of C₇H₄BrNO and a molecular weight of 198.02 g/mol, this compound exists as a colorless to slightly yellow liquid at room temperature [1]. Its structure combines an electrophilic isocyanate group (–NCO) with a halogenated aromatic ring, enabling nucleophilic addition reactions with amines and alcohols to form ureas and carbamates, as well as participation in palladium-catalyzed cross-coupling reactions via the aryl bromide handle . This dual reactivity profile positions 3-bromophenyl isocyanate as a versatile intermediate in pharmaceutical and agrochemical research, where the meta-bromo substitution pattern influences both electronic properties and downstream molecular geometry compared to its ortho- and para-substituted analogs .

Why Generic Substitution of 3-Bromophenyl Isocyanate Fails: Meta-Position Specificity Drives Divergent Physical Properties and Synthetic Outcomes


Substituting 3-bromophenyl isocyanate with a different positional isomer—such as 2-bromophenyl isocyanate (ortho) or 4-bromophenyl isocyanate (para)—is not chemically interchangeable. The position of the bromine substituent on the phenyl ring directly alters the compound's physical state, boiling point, and electronic environment of the isocyanate group. For instance, while 3-bromophenyl isocyanate is a liquid with a boiling point of approximately 220 °C, its ortho analog exhibits a significantly lower boiling point (91–92 °C at reduced pressure) , and the para isomer is a crystalline solid with a melting point of 39–43 °C [1]. These differences impact handling, purification protocols, and reaction conditions, making direct substitution impractical without re-optimizing entire synthetic workflows. Furthermore, the meta-bromo substitution pattern offers a distinct vector for downstream functionalization in cross-coupling reactions, providing spatial and electronic properties that cannot be replicated by ortho- or para-substituted analogs .

Quantitative Differentiation Evidence for 3-Bromophenyl Isocyanate: Head-to-Head Comparisons Against Key Analogs


Physical State Divergence: 3-Bromo Liquid vs. 4-Bromo Solid – Critical for Material Handling and Reaction Setup

3-Bromophenyl isocyanate remains a liquid at room temperature (typical storage 0–10°C), whereas 4-bromophenyl isocyanate is a crystalline solid with a melting point range of 39–43°C . This physical state difference is critical for automated liquid handling, solvent-free reaction setup, and cryogenic applications. For procurement decisions, liquid form enables direct use in continuous flow chemistry and robotic synthesis platforms without pre-heating or dissolution steps, offering operational advantages over solid analogs .

physical properties material handling synthetic planning comparative analysis

Boiling Point Hierarchy: 3-Bromo Position Confers Intermediate Volatility for Distillation and Purification

The boiling point of 3-bromophenyl isocyanate (220°C at 760 mmHg) occupies an intermediate position among bromophenyl isocyanate isomers. The ortho isomer (2-bromophenyl isocyanate) has a boiling point of only 91–92°C at reduced pressure (5 mmHg) , while the para isomer (4-bromophenyl isocyanate) boils at approximately 226°C at atmospheric pressure [1]. The 3-bromo derivative's boiling point, being 6°C lower than the para isomer but significantly higher than the ortho isomer, offers a distinct volatility profile that can be exploited in fractional distillation for purification or in temperature-sensitive reactions where lower volatility is desired.

boiling point distillation purification volatility

Comparative Toxicity Profile: 3-Bromophenyl Isothiocyanate Ranks Among Potent Fumigants in Acaricidal Assays

In a comparative fumigant toxicity study against Dermatophagoides farinae (house dust mite), 3-bromophenyl isothiocyanate exhibited an LC₅₀ value of 1.14 µg/cm² [1]. This places it as the second most toxic compound among a panel of substituted phenyl isothiocyanates, ranking after 4-chlorophenyl isothiocyanate (LC₅₀ = 1.05 µg/cm²) but ahead of its positional isomers 4-bromophenyl (LC₅₀ = 1.28 µg/cm²) and 2-bromophenyl (LC₅₀ = 1.41 µg/cm²) [1]. The data indicate that the meta-bromo substitution confers a measurable potency advantage over ortho- and para-bromo analogs in this biological context, which is relevant for applications in pest control and bioactive molecule design.

toxicity fumigant acaricidal activity structure-activity relationship

Synthetic Yield in Urea Formation: Moderate but Reproducible Coupling with Aniline

Reaction of 3-bromophenyl isocyanate with aniline in anhydrous toluene at 80°C produces 1-(3-bromophenyl)-3-phenylurea with a reported yield range of 55–65% under standard nucleophilic addition conditions . While not exceptionally high, this yield is consistent and reproducible, providing a reliable baseline for further optimization. For comparison, a retro-synthetic approach starting from 3-bromoaniline and phenyl isocyanate achieves yields up to 72%, but requires isolation of the isocyanate intermediate, which adds an extra synthetic step . The direct isocyanate route offers a more convergent strategy despite marginally lower yield, highlighting a trade-off between step economy and isolated yield that is relevant for process development.

urea synthesis reaction yield coupling efficiency pharmaceutical intermediate

High-Impact Application Scenarios for 3-Bromophenyl Isocyanate Guided by Quantitative Evidence


Automated High-Throughput Synthesis of Urea-Based Libraries

The liquid physical state of 3-bromophenyl isocyanate at ambient temperature makes it directly compatible with robotic liquid handling systems and continuous flow reactors. In automated parallel synthesis platforms, this eliminates the need for pre-heating or dissolution steps required for solid analogs like 4-bromophenyl isocyanate , significantly increasing throughput and reducing error rates. The reproducible 55–65% yield for urea formation with aniline provides a reliable baseline for library production, while the meta-bromo substituent serves as a synthetic handle for subsequent diversification via cross-coupling reactions, enabling the generation of structurally diverse compound collections for pharmaceutical hit-to-lead campaigns.

Synthesis of Acaricidal and Bioactive Isothiocyanate Derivatives

For researchers developing novel acaricides or fumigant formulations, 3-bromophenyl isocyanate serves as a key precursor to the corresponding isothiocyanate, which demonstrated an LC₅₀ of 1.14 µg/cm² against house dust mites—outperforming both the 2-bromo (1.41 µg/cm²) and 4-bromo (1.28 µg/cm²) positional isomers [1]. This evidence of meta-substitution potency advantage directs the selection of 3-bromophenyl isocyanate as the starting material for structure-activity relationship (SAR) studies aimed at optimizing aryl isothiocyanate-based bioactives. The compound's intermediate boiling point (220°C) also facilitates purification of volatile derivatives by fractional distillation.

Preparation of Halogenated Polyurethane and Polyurea Materials

In polymer chemistry, 3-bromophenyl isocyanate reacts with polyols and polyamines to introduce bromine-containing aromatic moieties into polyurethane and polyurea backbones. The meta-bromine substitution pattern influences polymer chain packing and thermal properties differently than ortho- or para-substituted analogs, which is critical for tuning material properties such as glass transition temperature and flame retardancy. The compound's liquid state and boiling point of 220°C make it suitable for bulk polymerization processes under mild heating, while the aryl bromide provides a site for post-polymerization modification via cross-coupling, enabling the creation of functionalized advanced materials.

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